1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Overview
Description
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Result of Action
The molecular and cellular effects of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone . These factors can include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, also known as 1-acetyl-4-piperidinemethanol, is an organic compound notable for its diverse biological activities. With a molecular formula of CHNO and a molar mass of approximately 157.21 g/mol, this compound features a piperidine ring substituted with both hydroxymethyl and ethanone moieties, contributing to its unique chemical properties and potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be summarized as follows:
Component | Structure |
---|---|
Piperidine Ring | Six-membered saturated nitrogen-containing heterocycle |
Hydroxymethyl Group | -CHOH (substituent on the piperidine ring) |
Ethanone Moiety | -C(=O)-CH (ketone functional group) |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
While detailed studies on the mechanism of action for this compound are scarce, the following points summarize potential interactions:
- Enzyme Modulation : The hydroxymethyl group can participate in hydrogen bonding, which may influence the binding affinity of the compound to various enzymes and receptors. This interaction is crucial for modulating biological pathways.
- Neuronal Receptor Interaction : Interaction studies suggest that this compound may bind to neuronal receptors, influencing synaptic transmission and neuronal excitability. This aspect highlights its potential applications in neuropharmacology.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of piperidine derivatives similar to this compound:
- Antimicrobial Efficacy Study : A study examining various piperidine derivatives found that compounds with hydroxymethyl substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance bioactivity .
- Fungal Inhibition Research : Another study focused on the antifungal properties of piperidine derivatives reported promising results for compounds structurally related to this compound, showing effective inhibition against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-Hydroxymethylpiperidine | Antimicrobial and antifungal | Lacks ethanone moiety |
N-Methylpiperidine | More basic; potential different reactivity | Methyl substitution alters basicity |
2-Piperidinone | Antimicrobial properties | Ketone at the second position |
Properties
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVJYNNOTNTJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596637 | |
Record name | 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846057-27-0 | |
Record name | 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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